Cas no 932-01-4 (4,4-dimethylcyclohexan-1-ol)

4,4-dimethylcyclohexan-1-ol structure
4,4-dimethylcyclohexan-1-ol structure
Product name:4,4-dimethylcyclohexan-1-ol
CAS No:932-01-4
MF:C8H16O
MW:128.212042808533
MDL:MFCD00101954
CID:40304
PubChem ID:136735

4,4-dimethylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4,4-Dimethylcyclohexanol
    • 4,4-Dimethylcyclohexan-1-ol
    • Cyclohexanol, 4,4-dimethyl-
    • 4,4-dimethyl-cyclohexanol
    • Cyclohexanol,4,4-dimethyl-
    • 4,4-dimethyl-1-cyclohexanol
    • VUQOIZPFYIVUKD-UHFFFAOYSA-N
    • SY047599
    • EN002271
    • 4,4-Dimethylcyclohexan-1-ol, AldrichCPR
    • ST2410874
    • AB0027725
    • W9592
    • 932D014
    • A844474
    • J-
    • 4,4-Dimethylcyclohexanol (ACI)
    • GS-4181
    • J-514021
    • DTXSID70239320
    • Cyclohexanol, dimethyl-
    • EN300-141606
    • AKOS006227678
    • 932-01-4
    • DB-008360
    • SCHEMBL43449
    • CS-W019410
    • 4 pound not4-Dimethylcyclohexanol
    • MFCD00101954
    • DB-243440
    • 4,4-dimethylcyclohexan-1-ol
    • MDL: MFCD00101954
    • Inchi: 1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3
    • InChI Key: VUQOIZPFYIVUKD-UHFFFAOYSA-N
    • SMILES: OC1CCC(C)(C)CC1

Computed Properties

  • Exact Mass: 128.12
  • Monoisotopic Mass: 128.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 86.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 2

Experimental Properties

  • Density: 0.9250
  • Melting Point: 28 °C
  • Boiling Point: 186.05°C
  • Flash Point: 66.6°C
  • Refractive Index: 1.4613
  • PSA: 20.23000
  • LogP: 1.94750

4,4-dimethylcyclohexan-1-ol Security Information

  • Hazard Statement: H302-H315-H319-H335
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,2-8°C

4,4-dimethylcyclohexan-1-ol PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR22877-25g
4,4-Dimethylcyclohexan-1-ol
932-01-4 98%
25g
£535.00 2025-02-19
Enamine
EN300-141606-2.5g
4,4-dimethylcyclohexan-1-ol
932-01-4 95%
2.5g
$57.0 2023-06-08
abcr
AB224048-1 g
4,4-Dimethylcyclohexan-1-ol, 95%; .
932-01-4 95%
1g
€106.60 2023-01-26
Chemenu
CM102545-10g
Cyclohexanol,4,4-dimethyl-
932-01-4 97%
10g
$271 2024-07-19
Cooke Chemical
BD3304045-250mg
4,4-Dimethylcyclohexanol
932-01-4 97%
250mg
RMB 90.40 2025-02-21
Cooke Chemical
BD3304045-5g
4,4-Dimethylcyclohexanol
932-01-4 97%
5g
RMB 732.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
GR442-25g
4,4-dimethylcyclohexan-1-ol
932-01-4 97%
25g
4422CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
GR442-10g
4,4-dimethylcyclohexan-1-ol
932-01-4 97%
10g
2128CNY 2021-05-08
eNovation Chemicals LLC
D518320-25g
4,4-DiMethylcyclohexanol
932-01-4 97%
25g
$1265 2024-05-24
Chemenu
CM102545-10g
Cyclohexanol,4,4-dimethyl-
932-01-4 97%
10g
$243 2021-06-15

4,4-dimethylcyclohexan-1-ol Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  cooled; 2 h, rt
Reference
2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone
Uyanik, Muhammet; Akakura, Matsujiro; Ishihara, Kazuaki, Journal of the American Chemical Society, 2009, 131(1), 251-262

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol
Reference
Orally active and brain permeable proline amides as highly selective 5HT2c agonists for the treatment of obesity
Liu, Kevin K.-C.; Lefker, Bruce A.; Dombroski, Mark A.; Chiang, Phoebe; Cornelius, Peter; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(7), 2365-2369

Synthetic Circuit 3

Reaction Conditions
Reference
Palladium II catalyzed decomposition of cyclic hydroperoxides: a new and simple way to α,β-unsaturated aldehydes
Formanek, K.; Aune, J. P.; Jouffret, M.; Metzger, J., Nouveau Journal de Chimie, 1979, 3(5), 311-20

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Catalysts: (OC-6-43)-[Octahydro-1,4-dimethyl-7-[(2-pyridinyl-κN)methyl]-1H-1,4,7-triazonine… Solvents: Acetonitrile ,  Water ;  30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Reference
Iron-Catalyzed C-H Hydroxylation and Olefin cis-Dihydroxylation Using a Single-Electron Oxidant and Water as the Oxygen-Atom Source
Garcia-Bosch, Isaac; Codola, Zoel; Prat, Irene; Ribas, Xavi; Lloret-Fillol, Julio; et al, Chemistry - A European Journal, 2012, 18(42), 13269-13273

Synthetic Circuit 5

Reaction Conditions
Reference
The contribution of charge to affinity at functional (M3) muscarinic receptors in guinea pig ileum assessed from the effects of the carbon analog of 4-DAMP methiodide
Barlow, R. B.; Bond, Susan; Holdup, D. W.; Howard, J. A. K.; McQueen, D. S.; et al, British Journal of Pharmacology, 1992, 106(4), 819-22

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Water Catalysts: Aluminum nickel alloy Solvents: Water ;  6 h, 2.8 kbar, 80 °C
Reference
Selective reduction of ketones using water as a hydrogen source under high hydrostatic pressure
Tomin, Anna; Lazarev, Alexander; Bere, Matthew P.; Redjeb, Hana; Toeroek, Bela, Organic & Biomolecular Chemistry, 2012, 10(36), 7321-7326

Synthetic Circuit 7

Reaction Conditions
Reference
The influence of lithium complexing agents on the regioselectivity of reductions of substituted 2-cyclohexenones by lithium aluminum hydride and lithium borohydride
Loupy, Andre; Seyden-Penne, Jacqueline, Tetrahedron, 1980, 36(13), 1937-42

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Peracetic acid Catalysts: stereoisomer of Bis(1,1,1-trifluoromethanesulfonato-κO)[rel-(3R,9R)-3,6,9-trimet… Solvents: Acetonitrile ;  -35 °C
1.2 -35 °C
Reference
Trapping a Highly Reactive Nonheme Iron Intermediate That Oxygenates Strong C-H Bonds with Stereoretention
Serrano-Plana, Joan; Oloo, Williamson N.; Acosta-Rueda, Laura; Meier, Katlyn K.; Verdejo, Begona; et al, Journal of the American Chemical Society, 2015, 137(50), 15833-15842

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Iron (thymine-1-acetic acid complex) Solvents: Acetonitrile ;  10 h, 60 °C
Reference
From DNA to catalysis: a thymine-acetate ligated non-heme iron(III) catalyst for oxidative activation of aliphatic C-H bonds
Al-hunaiti, Afnan; Raisanen, Minna; Repo, Timo, Chemical Communications (Cambridge, 2016, 52(10), 2043-2046

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Alcohol dehydrogenase
Reference
Enzymic "in vitro" reduction of ketones. VII. Reduction rates and stereochemistry of the HLAD catalyzed reduction of 2-alkylcyclohexanones, dimethylcyclohexanones, cycloalkanones and bicycloalkanones
Van Osselaer, T. A.; Lemiere, G. L.; Lepoivre, J. A.; Alderweireldt, F. C., Bulletin des Societes Chimiques Belges, 1980, 89(5), 389-98

Synthetic Circuit 11

Reaction Conditions
Reference
Preparation of quinolinylmethyl- or naphthalenemethylpiperidinecarboxylic acid derivatives as S1P modulating agents
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
The effect of nonbonded interactions on the regioselectivity of cyclization of the 5-hexenyl radical
Beckwith, Athelstan L. J.; Lawrence, Tony, Journal of the Chemical Society, 1979, (11), 1535-9

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Cobalt chloride (CoCl2) Solvents: Water
Reference
Reductions of α,β-unsaturated ketones by NaBH4 or NaBH4 + CoCl2: selectivity control by water or by aqueous micellar solutions
Aramini, Andrea; Brinchi, Lucia; Germani, Raimondo; Savelli, Gianfranco, European Journal of Organic Chemistry, 2000, (9), 1793-1797

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylborane ,  Tributylstannane ,  Oxygen Solvents: Benzene ,  Tetrahydrofuran ;  96 h, rt
1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ;  overnight, reflux
Reference
A free radical method for reduction of cyclohexanones-preferential formation of equatorial alcohols
Clive, Derrick L. J.; Cheng, Hua, Synthetic Communications, 2003, 33(11), 1951-1961

Synthetic Circuit 15

Reaction Conditions
Reference
Steric effects on the dissociation constants of acyclic, mono- and bicyclic carboxylic acids
Grob, Cyril A.; Schweizer, Thomas; Wenk, Paul; Wild, Rolf S., Helvetica Chimica Acta, 1977, 60(2), 482-94

4,4-dimethylcyclohexan-1-ol Raw materials

4,4-dimethylcyclohexan-1-ol Preparation Products

4,4-dimethylcyclohexan-1-ol Related Literature

  • 1. Substituent effects in saturated systems. Complex formation between carbonitriles and iodine monochloride
    G. E. Hawkes,J. H. P. Utley J. Chem. Soc. Perkin Trans. 2 1973 128
  • 2. A regioselective and stereospecific synthesis of allylsilanes from secondary allylic alcohol derivatives
    Ian Fleming,Dick Higgins,Nicholas J. Lawrence,Andrew P. Thomas J. Chem. Soc. Perkin Trans. 1 1992 3331
  • 3. 203. Studies in the polyene series. Part XLI. A new isomerisation product from citral
    H. B. Henbest,B. L. Shaw,George Woods J. Chem. Soc. 1952 1154

Additional information on 4,4-dimethylcyclohexan-1-ol

Introduction to 4,4-dimethylcyclohexan-1-ol (CAS No. 932-01-4)

4,4-dimethylcyclohexan-1-ol, identified by its Chemical Abstracts Service (CAS) number 932-01-4, is a significant organic compound with a broad spectrum of applications in the chemical and pharmaceutical industries. This compound, characterized by its cyclohexane backbone substituted with two methyl groups at the 4-position and a hydroxyl group at the 1-position, exhibits unique structural and functional properties that make it valuable in synthetic chemistry and material science.

The molecular structure of 4,4-dimethylcyclohexan-1-ol contributes to its versatility, enabling it to serve as a key intermediate in the synthesis of various derivatives. Its stability under a range of reaction conditions and its ability to undergo selective modifications make it particularly useful in pharmaceutical research. In recent years, advancements in catalytic processes have further enhanced the utility of this compound, allowing for more efficient and environmentally friendly synthetic routes.

One of the most notable applications of 4,4-dimethylcyclohexan-1-ol is in the development of active pharmaceutical ingredients (APIs). Researchers have leveraged its structural framework to create novel molecules with potential therapeutic benefits. For instance, derivatives of this compound have been explored for their anti-inflammatory and analgesic properties. The hydroxyl group at the 1-position provides a reactive site for further functionalization, enabling the creation of complex drug candidates.

Recent studies have highlighted the role of 4,4-dimethylcyclohexan-1-ol in polymer chemistry. Its incorporation into polymer backbones enhances material properties such as flexibility and thermal stability. This has led to the development of advanced materials suitable for applications in coatings, adhesives, and specialty plastics. The compound's ability to form stable hydrogen bonds also makes it a valuable component in designing materials with improved mechanical strength.

In the realm of agrochemicals, 4,4-dimethylcyclohexan-1-ol has been investigated for its potential as a precursor in the synthesis of plant growth regulators and pesticides. Its structural features allow for modifications that can target specific biological pathways in plants, promoting healthier growth or protecting against pests. Such applications underscore the compound's importance beyond traditional pharmaceuticals and into sustainable agricultural practices.

The synthesis of 4,4-dimethylcyclohexan-1-ol typically involves catalytic hydrogenation or oxidation processes starting from cyclohexene derivatives. Modern techniques have refined these processes to improve yield and reduce byproduct formation. For example, asymmetric catalysis has been employed to achieve enantioselective synthesis, which is crucial for producing chiral drugs with high efficacy and minimal side effects.

The environmental impact of producing 4,4-dimethylcyclohexan-1-ol has also been a focus of recent research. Efforts to optimize synthetic pathways aim to minimize waste and energy consumption while maintaining high purity standards. Green chemistry principles have guided these innovations, ensuring that industrial processes align with sustainability goals without compromising performance.

In conclusion, 4,4-dimethylcyclohexan-1-ol (CAS No. 932-01-4) is a multifaceted compound with diverse applications across multiple industries. Its structural versatility enables its use as an intermediate in pharmaceuticals, polymers, and agrochemicals. Ongoing research continues to uncover new possibilities for this compound, driven by advancements in synthetic chemistry and material science. As industries seek innovative solutions, 4,4-dimethylcyclohexan-1-ol remains a cornerstone in chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:932-01-4)4,4-dimethylcyclohexan-1-ol
Purity:99%
Quantity:25g
Price ($):371.0